3,4-Dichloro-2-naphthol

Overview

Description

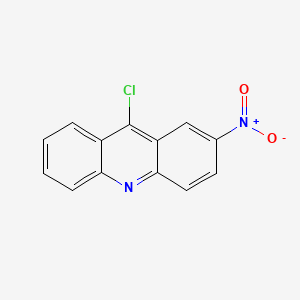

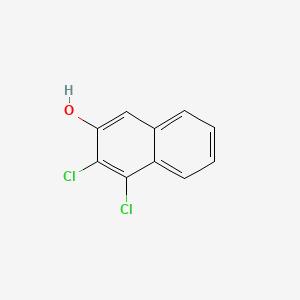

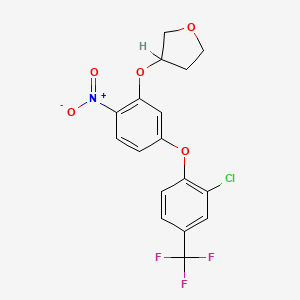

3,4-Dichloro-2-naphthol is a chemical compound with the molecular formula C10H5Cl2O . It belongs to the class of naphthols, which are aromatic compounds containing a hydroxyl group attached to a naphthalene ring. The compound appears as a solid and has a melting point of 104-107°C .

Synthesis Analysis

The synthesis of this compound involves chlorination of 2-naphthol. Specifically, chlorine atoms are introduced at positions 3 and 4 on the naphthalene ring. The reaction can be carried out using various chlorinating agents, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The resulting product is this compound .

Molecular Structure Analysis

Cl | Cl--C--OH | Cl Chemical Reactions Analysis

- Sakaguchi Reaction : It can be used for the spectrophotometric determination of arginine .

- Guanidinoacetate and Guanidinosuccinate Assay : This compound serves as an indicator in the assay of urine, which is relevant for assessing kidney dysfunction .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Protein Analysis

3,4-Dichloro-2-naphthol has been utilized in the spectrophotometric determination of arginine in proteins without previous hydrolysis. The compound's instability in alkaline solution, likely due to oxidation, and its interaction with amino acids were identified as factors affecting the nonlinearity in the determination of arginine using the Sakaguchi reaction. To overcome these issues, a stable reaction with arginine was developed, enabling accurate arginine content determination in various proteins (Messineo, 1966).

Biological Membrane Modeling

2-Naphthol, a structurally similar compound, was employed as a fluorescent probe to study the microenvironment of micelles formed by zwitterionic and anionic surfactants. This research is crucial in understanding the surface charge and hydrogen ion concentration changes in such micelles, providing insights into the zwitterionic nature of biological membranes and their significance in natural systems (Pedro et al., 2012).

Organic Synthesis

The compound has been instrumental in the one-pot three-component reaction involving 2-naphthol, aldehydes, and urea or amides. This reaction, facilitated by iodine, forms amidoalkyl naphthols under solvent-free conditions, highlighting its significance in organic synthesis and its contribution to yielding high-purity products (Das et al., 2007).

Environmental and Green Chemistry

Directed evolution was used to enhance the activity of toluene ortho-monooxygenase for both chlorinated ethenes degradation and naphthalene oxidation. The enzyme variant exhibited increased degradation rates for trichloroethylene and synthesized 1-naphthol more efficiently, demonstrating the role of 2-naphthol and its derivatives in environmental restoration and green chemistry applications (Canada et al., 2002).

properties

IUPAC Name |

3,4-dichloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKKECRZGILJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346351 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57396-89-1 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)